molecular formula C21H27N9O3 B1675781 Lysine-methotrexate CAS No. 80407-56-3

Lysine-methotrexate

货号: B1675781
CAS 编号: 80407-56-3
分子量: 453.5 g/mol
InChI 键: XERJQLWAFDLUGV-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lysine-methotrexate is a conjugate of the amino acid lysine and the chemotherapeutic agent methotrexate. This compound is designed to enhance the delivery of methotrexate to specific tissues, particularly the brain, by leveraging the endogenous transport systems of lysine. Methotrexate is a folate antagonist that interrupts DNA synthesis, making it a widely used anticancer drug. its poor permeability across the blood-brain barrier limits its application in treating brain tumors. The conjugation with lysine aims to improve methotrexate’s brain availability and therapeutic efficacy .

准备方法

Synthetic Routes and Reaction Conditions

Lysine-methotrexate is synthesized by conjugating methotrexate with L-lysine through an amide linkage. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反应分析

Characterization Techniques

The synthesized conjugates are characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Used to confirm the structure and purity of the conjugate.

  • Mass Spectrometry (MS): Helps in determining molecular weight and confirming the conjugation.

  • Infrared Spectroscopy (IR): Assists in identifying functional groups and confirming bond formation.

Enhanced Drug Delivery

Research indicates that lysine-methotrexate conjugates significantly enhance drug delivery across the BBB compared to free methotrexate. This is attributed to:

  • Increased solubility and stability of the conjugate.

  • Utilization of amino acid transport mechanisms for cellular uptake.

In Vitro Studies

In vitro studies have demonstrated that this compound conjugates exhibit superior cellular uptake in resistant cell lines compared to free methotrexate. For instance:

  • The uptake of methotrexate when conjugated with poly(L-lysine) was found to be significantly higher than that of free methotrexate in drug-resistant cell lines, indicating that the conjugation effectively circumvents resistance mechanisms .

In Vivo Studies

In vivo biodistribution studies have shown that this compound conjugates can significantly increase methotrexate levels in brain tissues compared to its free form, highlighting their potential for treating CNS tumors .

Stability Studies

Stability studies indicate that this compound conjugates remain stable under physiological conditions, with half-lives ranging from:

  • 70 hours in phosphate buffer at pH 7.4

  • Approximately 194 minutes in plasma .

This stability is crucial for ensuring effective drug delivery and minimizing premature release before reaching target tissues.

Drug Release Mechanism

The release mechanism of methotrexate from its lysine conjugate appears to involve hydrolysis of the amide bond under physiological conditions, allowing for controlled release over time . This slow release profile is beneficial for maintaining therapeutic drug levels within target tissues.

科学研究应用

Background on Methotrexate

Methotrexate is a folic acid analogue widely used as an anticancer agent and for treating autoimmune diseases like rheumatoid arthritis and psoriasis. However, its clinical effectiveness is often limited by its poor permeability across biological barriers, particularly the blood-brain barrier (BBB), which restricts its use in treating brain tumors and central nervous system disorders .

Enhanced Brain Delivery

Study Findings:
A significant study demonstrated that the this compound conjugate increased the levels of methotrexate in the brain compared to free methotrexate. The conjugate was characterized using advanced techniques such as NMR and mass spectrometry, confirming its stability at physiological pH and its ability to release methotrexate slowly over time .

Table 1: Pharmacokinetic Parameters of this compound Conjugate vs. Free Methotrexate

ParameterThis compound ConjugateFree Methotrexate
Half-life in Plasma193.57 ± 2.03 minNot specified
Brain ConcentrationSignificantly increasedLimited

Overcoming Drug Resistance

This compound conjugates have shown promise in overcoming drug resistance in cancer cells. For instance, studies indicated that these conjugates could effectively inhibit the growth of drug-resistant cell lines at concentrations where free methotrexate failed to show any effect . This capability is attributed to the intracellular hydrolysis of the polymeric backbone of the conjugates, leading to the release of active methotrexate inside resistant cells.

Case Studies

Case Study 1: Enhanced Delivery in Drug-Resistant Cells
In a study involving Chinese hamster ovary cells known for their resistance to methotrexate due to deficient transport mechanisms, this compound conjugates demonstrated significantly higher cellular uptake compared to free drug formulations. This finding highlights the potential for these conjugates to be utilized in clinical settings where traditional therapies have failed due to resistance .

Case Study 2: Brain Tumor Applications
Research involving animal models has shown that this compound conjugates can enhance therapeutic outcomes in brain tumor treatments by improving drug delivery across the BBB. The biodistribution studies indicated a marked increase in brain concentrations of methotrexate when administered as a conjugate compared to traditional formulations .

作用机制

Lysine-methotrexate exerts its effects through the following mechanisms:

相似化合物的比较

Lysine-methotrexate can be compared with other similar compounds, such as:

This compound is unique in its ability to leverage the endogenous transport systems of lysine to enhance methotrexate’s brain delivery, making it a promising candidate for treating brain tumors and other cancers with poor methotrexate permeability .

生物活性

Lysine-methotrexate (Lys-MTX) is a conjugate formed by linking methotrexate (MTX), an established chemotherapeutic agent, with lysine, an amino acid. This modification aims to enhance the drug's delivery across biological barriers, particularly the blood-brain barrier (BBB), and improve its therapeutic efficacy in treating various cancers and other diseases.

Lys-MTX operates primarily through the following mechanisms:

  • Enhanced Cellular Uptake : The conjugation of MTX to poly(L-lysine) significantly increases cellular uptake compared to free MTX. This is particularly evident in drug-resistant cell lines where traditional MTX fails to exert its effects due to impaired transport mechanisms .
  • Overcoming Drug Resistance : The Lys-MTX conjugate can bypass the transport deficiencies that characterize resistant cancer cells. In studies, this conjugate has shown a marked ability to inhibit the growth of methotrexate-resistant cell lines at concentrations where free MTX was ineffective .
  • Intracellular Hydrolysis : Upon uptake, the polymeric backbone of the conjugate undergoes hydrolysis, releasing active MTX intracellularly. This process is crucial as it allows for sustained drug release directly within the target cells, enhancing therapeutic outcomes .

Pharmacokinetics and Distribution

Research indicates that the Lys-MTX conjugate exhibits superior pharmacokinetic properties compared to free MTX:

  • Stability : The conjugate demonstrates stability at physiological pH, with a half-life of approximately 70 hours in phosphate buffer and 193 minutes in plasma, suggesting prolonged circulation time and sustained drug release .
  • Brain Delivery : In vivo studies have confirmed that Lys-MTX significantly enhances MTX levels in the brain compared to its parent compound. This is attributed to the utilization of endogenous amino acid transport systems that facilitate BBB penetration .

Case Studies

Several studies have highlighted the effectiveness of Lys-MTX:

  • Study on Drug Resistance : A study demonstrated that conjugating MTX to poly(L-lysine) allowed for effective growth inhibition in methotrexate-resistant Chinese hamster ovary (CHO) cells, which typically exhibit deficient transport capabilities. The conjugate's ability to deliver MTX intracellularly was pivotal in overcoming this resistance .
  • Biodistribution Analysis : In a biodistribution study utilizing radiolabeled compounds, researchers found that Lys-MTX significantly increased brain concentrations of MTX, confirming its potential for treating central nervous system tumors .

Comparative Table of Biological Activity

Property Lys-MTX Free MTX
Cellular UptakeHighLow
Efficacy in Resistant CellsEffectiveIneffective
Stability (pH 7.4)70 hoursVariable
Brain ConcentrationSignificantly IncreasedLimited

属性

IUPAC Name

(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERJQLWAFDLUGV-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001221
Record name N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80407-56-3
Record name Lysine-methotrexate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080407563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lysine-methotrexate
Reactant of Route 2
Reactant of Route 2
Lysine-methotrexate
Reactant of Route 3
Reactant of Route 3
Lysine-methotrexate
Reactant of Route 4
Lysine-methotrexate
Reactant of Route 5
Reactant of Route 5
Lysine-methotrexate
Reactant of Route 6
Reactant of Route 6
Lysine-methotrexate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。